1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (hereafter referred to as the "target compound") is a pyrazolopyrimidinone derivative characterized by a 3-chlorophenyl substituent at position 1 and a 2-oxopropyl group at position 3. Its core structure, pyrazolo[3,4-d]pyrimidin-4-one, is a bicyclic scaffold combining pyrazole and pyrimidinone rings. This structure is synthetically accessible through methods such as those described in , where analogous compounds (e.g., HS38 and HS43) were prepared via thioether linkages at position 6 .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-9(20)7-18-8-16-13-12(14(18)21)6-17-19(13)11-4-2-3-10(15)5-11/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURXHYFQNMLBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the Paal-Knorr reaction, followed by pyrimidine ring closure, bromination, Suzuki coupling reaction, amide formation, and Knoevenagel condensation . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher efficiency and scalability. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance the overall yield and reduce production costs .
Chemical Reactions Analysis
Core Reactivity of the Pyrazolo[3,4-d]pyrimidinone System
The pyrazolo[3,4-d]pyrimidin-4-one scaffold contains:
-
A lactam ring (pyrimidin-4-one) : Susceptible to nucleophilic attack at the carbonyl carbon.
-
Pyrazole nitrogen atoms : Potential sites for alkylation, acylation, or coordination.
-
Aromatic π-system : Capable of electrophilic substitution under specific conditions.
Key Reactions:
-
Nucleophilic Substitution at the Lactam Carbon :
Under acidic conditions, the lactam carbonyl may undergo hydrolysis to form a carboxylic acid derivative, though this disrupts the heterocyclic system .
Example: -
Electrophilic Aromatic Substitution :
The 3-chlorophenyl group directs electrophiles to the meta position relative to chlorine. Nitration or sulfonation could occur under strong conditions, though steric hindrance may limit reactivity .
Functionalization of the 2-Oxopropyl Side Chain
The 2-oxopropyl group introduces ketone reactivity:
Substitution at the Pyrazole Nitrogen
The 1-(3-chlorophenyl) group suggests prior N-arylation during synthesis. Further modifications could involve:
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to introduce substituents at N-1 .
-
Cross-Coupling : Buchwald-Hartwig amination to replace aryl groups, though limited by existing substituents .
Cyclization Reactions:
The 2-oxopropyl ketone may participate in intramolecular cyclization. For example:
-
Formation of fused rings via reaction with hydrazines or thiourea, yielding triazolo or thiazolo derivatives :
Ring Expansion:
Reaction with dienophiles (e.g., maleic anhydride) under Diels-Alder conditions could expand the pyrimidinone ring .
Biological Derivatization Pathways
While not purely synthetic, metabolic pathways include:
-
Oxidation : Conversion of the 2-oxopropyl group to a carboxylic acid via cytochrome P450 enzymes.
-
Conjugation : Glucuronidation at hydroxyl groups (if formed via reduction) .
Synthetic Routes to the Target Compound
Though direct synthesis data is limited, analogous methods from literature include:
| Step | Process | Conditions | Reference |
|---|---|---|---|
| 1 | Pyrazole ring formation | Phenylhydrazine + β-ketoester | |
| 2 | Pyrimidinone cyclization | Urea fusion or POCl-mediated | |
| 3 | 2-Oxopropyl introduction | Alkylation with chloroacetone |
Stability and Reactivity Considerations
Scientific Research Applications
1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, particularly as a CDK2 inhibitor.
Industry: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This compound may also affect other pathways, such as those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Impact on Activity
Research Findings and Implications
- Anti-Inflammatory Optimization : The target compound’s lower lipophilicity compared to ’s derivatives may reduce ulcerogenicity, aligning with trends observed in safer NSAIDs. However, potency could be enhanced by introducing bulkier aryl groups at position 5 .
- Enzyme Inhibition Potential: The thioether analogs in (HS38/HS43) suggest that substitutions at position 6 are critical for kinase inhibition. The target compound’s 2-oxopropyl group at position 5 may redirect activity toward other targets, such as dehydrogenases or oxidases .
- Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidin-4-one core allows diverse functionalization, as demonstrated by ’s 1-(3,5-dimethylphenyl) derivative. This flexibility supports structure-activity relationship (SAR) studies to optimize pharmacokinetics .
Biological Activity
1-(3-chlorophenyl)-5-(2-oxopropyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a chlorophenyl group and an oxopropyl moiety that are critical for its biological activity.
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is often attributed to their ability to interact with specific enzymes and receptors. Notably:
- Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit various kinases and phosphodiesterases, which play significant roles in cellular signaling pathways. For instance, they can inhibit cyclin-dependent kinases (CDKs) that are pivotal in cell cycle regulation.
- Antiviral Activity : Some studies suggest that derivatives can interfere with viral replication processes by inhibiting viral enzymes or altering host cell pathways.
Biological Activities
The following table summarizes the reported biological activities associated with this compound:
Case Studies
Several studies highlight the potential therapeutic applications of this compound:
- Antitumor Efficacy : A study evaluated the cytotoxicity of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : In a mouse model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers. This suggests its potential use in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
